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molecular formula C14H21NO2 B8504892 2,6-Diethylisonicotinic acid tert-butyl ester

2,6-Diethylisonicotinic acid tert-butyl ester

Cat. No. B8504892
M. Wt: 235.32 g/mol
InChI Key: OLKARUCUIKPCMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08598208B2

Procedure details

A solution of 2,6-diethyl-isonicotinic acid tert-butyl ester (635 mg, 2.70 mmol) in 6 N aq. HCl (10 mL) is stirred at 95° C. for 15 h before the solvent is evaporated. The residue is dried under HV to give 2,6-diethyl-isonicotinic acid hydrochloride (523 mg) as a colourless solid, LC-MS: tR=0.42 min; [M+1]+=180.31; 1H NMR (D6-DMSO): δ 7.95 (s, 2H), 3.05 (q, J=7.5 Hz, 4H), 1.31 (t, J=7.5 Hz, 6H).
Quantity
635 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:5][C:6](=[O:17])[C:7]1[CH:12]=[C:11]([CH2:13][CH3:14])[N:10]=[C:9]([CH2:15][CH3:16])[CH:8]=1)(C)(C)C.[ClH:18]>>[ClH:18].[CH2:13]([C:11]1[CH:12]=[C:7]([CH:8]=[C:9]([CH2:15][CH3:16])[N:10]=1)[C:6]([OH:17])=[O:5])[CH3:14] |f:2.3|

Inputs

Step One
Name
Quantity
635 mg
Type
reactant
Smiles
C(C)(C)(C)OC(C1=CC(=NC(=C1)CC)CC)=O
Name
Quantity
10 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is evaporated
CUSTOM
Type
CUSTOM
Details
The residue is dried under HV

Outcomes

Product
Name
Type
product
Smiles
Cl.C(C)C=1C=C(C(=O)O)C=C(N1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 523 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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